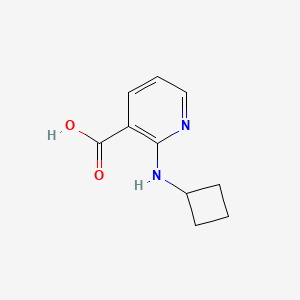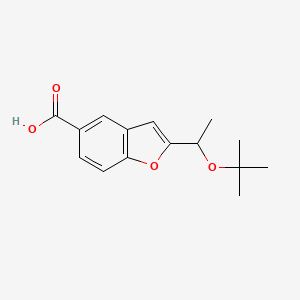
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid
Descripción general
Descripción
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a benzofuran core with a tert-butoxy-ethyl group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the tert-Butoxy-ethyl Group: The tert-butoxy-ethyl group can be introduced via alkylation reactions using tert-butyl bromoacetate and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide and a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tert-butoxy-ethyl group and carboxylic acid functional group may also play roles in these interactions, influencing the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid: shares similarities with other benzofuran derivatives, such as 2-(1-tert-Butoxy-ethyl)-benzofuran-3-carboxylic acid and 2-(1-tert-Butoxy-ethyl)-benzofuran-7-carboxylic acid.
Benzofuran-5-carboxylic acid: Lacks the tert-butoxy-ethyl group but retains the benzofuran core and carboxylic acid functional group.
Uniqueness
The presence of the tert-butoxy-ethyl group in this compound distinguishes it from other benzofuran derivatives. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique and valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9(19-15(2,3)4)13-8-11-7-10(14(16)17)5-6-12(11)18-13/h5-9H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIRFICJWGWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


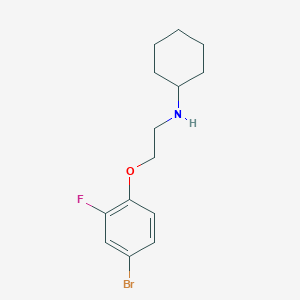
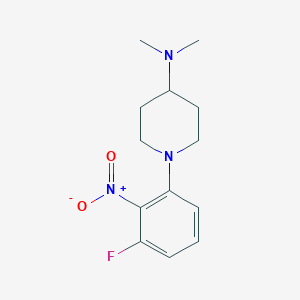
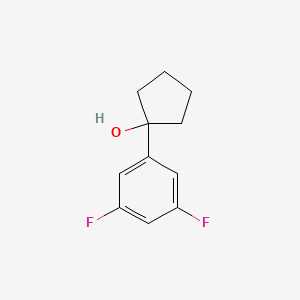
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
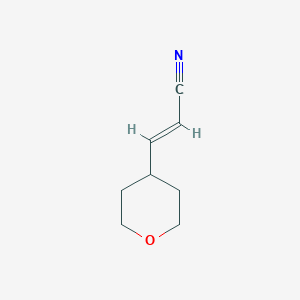
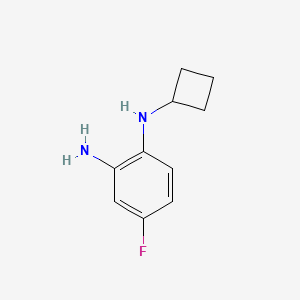
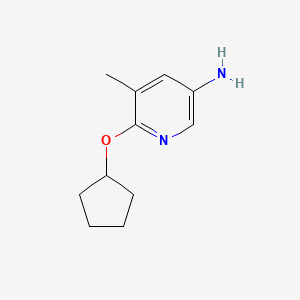
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)
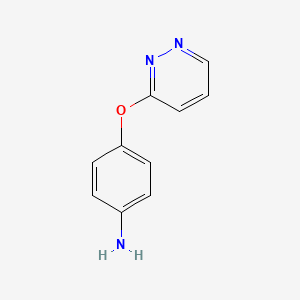
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)

![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
